molecular formula C6H7N3O B062185 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one CAS No. 183202-37-1

6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one

Cat. No.: B062185
CAS No.: 183202-37-1
M. Wt: 137.14 g/mol
InChI Key: YEZKFQHFNGHTQT-UHFFFAOYSA-N
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Description

6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one is a heterocyclic compound that features a fused pyrimidine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile or amide under acidic or basic conditions to form the fused ring system . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical modifications .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), thereby influencing necroptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one is unique due to its specific ring structure and the versatility it offers in chemical modifications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h3H,1-2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZKFQHFNGHTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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